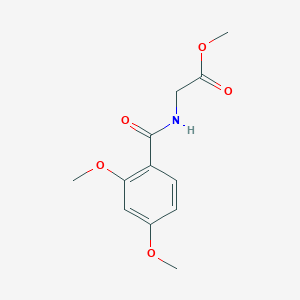
methyl N-(2,4-dimethoxybenzoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,4-dimethoxybenzoyl)glycinate, also known as MDB, is a chemical compound that has been widely used in scientific research for several years. It is a white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. MDB is an important compound in the field of organic chemistry as it has several applications in the synthesis of various compounds.
Mecanismo De Acción
Methyl N-(2,4-dimethoxybenzoyl)glycinate is a glycine derivative that acts as a substrate for transaminases. It undergoes transamination to form an imine intermediate, which can then be hydrolyzed to form the corresponding amine. The mechanism of action of this compound is similar to that of other glycine derivatives such as N-methylglycine and N,N-dimethylglycine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant properties and has been shown to protect cells against oxidative stress. This compound has also been shown to have anti-inflammatory and analgesic properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(2,4-dimethoxybenzoyl)glycinate has several advantages as a reagent for lab experiments. It is a stable and easily synthesized compound that is readily available. This compound is also a relatively inexpensive reagent compared to other glycine derivatives. However, this compound has some limitations as a reagent for lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. This compound can also be sensitive to acidic conditions and can undergo hydrolysis in the presence of strong acids.
Direcciones Futuras
Methyl N-(2,4-dimethoxybenzoyl)glycinate has several potential future directions in scientific research. It can be used as a building block for the synthesis of new compounds with potential therapeutic applications. This compound can also be modified to improve its solubility and stability in aqueous solutions. Further research can be done to investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, this compound can be used as a tool for the study of transamination reactions and their role in various metabolic pathways.
Conclusion:
In conclusion, this compound is an important compound in the field of organic chemistry with several applications in scientific research. It has been used as a reagent for the synthesis of various compounds and has potential therapeutic applications. This compound has several biochemical and physiological effects and has advantages and limitations as a reagent for lab experiments. Future research can be done to investigate the potential of this compound in the treatment of various diseases and its role in metabolic pathways.
Métodos De Síntesis
Methyl N-(2,4-dimethoxybenzoyl)glycinate can be synthesized using a two-step process. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to form this compound. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
Methyl N-(2,4-dimethoxybenzoyl)glycinate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of peptides, amides, and esters. This compound has also been used in the synthesis of several drugs such as antiviral and anticancer agents. This compound has been used as a key intermediate in the synthesis of several natural products such as alkaloids and terpenoids.
Propiedades
IUPAC Name |
methyl 2-[(2,4-dimethoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-16-8-4-5-9(10(6-8)17-2)12(15)13-7-11(14)18-3/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDNUZWBSYAKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)


![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
